Product packaging for 5-Amino-2,3-dimethoxybenzoic acid(Cat. No.:CAS No. 128670-46-2)

5-Amino-2,3-dimethoxybenzoic acid

Cat. No.: B3046738
CAS No.: 128670-46-2
M. Wt: 197.19 g/mol
InChI Key: OTPAKSUZQLTXRB-UHFFFAOYSA-N
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Description

5-Amino-2,3-dimethoxybenzoic Acid is an organic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure consists of a benzoic acid core substituted with an amino group and two methoxy groups at the 5, 2, and 3 positions, respectively . As a building block in organic synthesis, this compound serves as a versatile precursor for preparing more complex molecules. Researchers value this aminobenzoic acid derivative for medicinal chemistry and drug discovery applications. For instance, closely related isomers, such as 6-amino-2,3-dimethoxybenzoic acid, are documented as key intermediates in synthesizing biologically active compounds and pharmaceutical candidates . Similarly, other dimethoxybenzoic acid derivatives are established as important intermediates for developing gastric motility drugs . Handling should adhere to standard safety precautions; the compound has hazard statements indicating it may be harmful if swallowed, cause skin irritation, and serious eye irritation . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B3046738 5-Amino-2,3-dimethoxybenzoic acid CAS No. 128670-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPAKSUZQLTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567924
Record name 5-Amino-2,3-dimethoxybenzoic acid
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Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128670-46-2
Record name 5-Amino-2,3-dimethoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80567924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2,3-dimethoxybenzoic acid
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Synthetic Methodologies for 5 Amino 2,3 Dimethoxybenzoic Acid

Process Optimization and Scale-Up Considerations in Research Synthesis

The transition of a synthetic route from a small-scale laboratory preparation to a larger, more robust process requires careful consideration of numerous factors to ensure efficiency, safety, and reproducibility. While detailed industrial-scale production data for 5-Amino-2,3-dimethoxybenzoic acid is not extensively published, the principles of process optimization and scale-up can be applied to its likely synthetic pathways. These pathways would typically involve the reduction of a corresponding nitro-substituted benzoic acid, a common and well-established transformation in organic synthesis.

A crucial aspect of optimizing such a synthesis is the selection of reagents and reaction conditions that are not only effective but also practical for larger quantities. For instance, in the reduction of a nitro group, a variety of reducing agents could be employed. Catalytic hydrogenation is a frequently used method, and its optimization would involve screening different catalysts, such as palladium on carbon (Pd/C) or platinum oxide, and optimizing the hydrogen pressure and reaction temperature to maximize yield and minimize reaction time.

The choice of solvent is another critical parameter. An ideal solvent should dissolve the starting material, be compatible with the reaction conditions, and facilitate product isolation. For the synthesis of aminobenzoic acids, aqueous or alcoholic solvents are often used. The pH of the reaction mixture can also significantly influence the reaction rate and the purity of the product. For example, in the synthesis of the related compound 2-Amino-4,5-dimethoxybenzoic acid, the reaction is monitored by HPLC, and the pH is carefully adjusted to facilitate the hydrogenation and subsequent isolation of the product. chemicalbook.com

Purification of the final product is a key consideration for scale-up. While laboratory-scale syntheses might rely on column chromatography, this method is often impractical for larger quantities. Crystallization is a more scalable purification technique. Optimization of the crystallization process would involve screening different solvent systems, controlling the cooling rate, and potentially seeding the solution to obtain a product with high purity and good crystal morphology, which is easier to filter and dry. For instance, in the synthesis of 4-amino-3,5-dimethoxybenzoic acid, the crude product is purified by boiling in methanol (B129727) followed by filtration and evaporation to dryness, yielding a high-purity product. researchgate.net

To illustrate the impact of process parameters on the outcome of a synthesis, consider the following hypothetical data based on common optimization strategies for similar compounds:

ParameterCondition ACondition BCondition C
Catalyst 10% Pd/C5% PtO2Raney Nickel
Solvent EthanolMethanolWater
Temperature 25 °C50 °C75 °C
Pressure 1 atm3 atm5 atm
Yield (%) 758882
Purity (%) 959896
This table is a hypothetical representation of an optimization study for the reduction of a nitroaromatic precursor to this compound and is for illustrative purposes only.

Furthermore, the work-up procedure must be carefully designed to be efficient and minimize waste. This includes selecting appropriate extraction solvents and developing a robust method for isolating the product from the reaction mixture. For larger scale preparations, minimizing the number of steps and avoiding complex purification procedures are paramount. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste, representing an advanced optimization strategy. google.com

Chemical Reactivity and Reaction Mechanisms of 5 Amino 2,3 Dimethoxybenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

The carboxylic acid moiety of 5-Amino-2,3-dimethoxybenzoic acid can be converted into an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

Another effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method is often faster and not reversible. For aminobenzoic acids, the amino group may need to be protected during this process to prevent unwanted side reactions. A related approach involves reacting a p-nitrobenzoyl chloride with an alcohol, followed by the reduction of the nitro group to an amine. google.com

Ester Derivative Alcohol Reagent Reaction Condition
Methyl 5-amino-2,3-dimethoxybenzoateMethanol (B129727)Acid Catalyst (e.g., H₂SO₄), Heat
Ethyl 5-amino-2,3-dimethoxybenzoateEthanolAcid Catalyst (e.g., H₂SO₄), Heat google.com
Benzyl 5-amino-2,3-dimethoxybenzoateBenzyl alcoholAcid Catalyst or Acyl Chloride Intermediate

This table presents potential esterification reactions based on established chemical principles.

The synthesis of amides from this compound involves the reaction of its carboxylic acid group with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine requires high temperatures to drive off the water formed, and is often inefficient.

More commonly, the amidation is facilitated by coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Alternatively, catalysts like niobium(V) oxide (Nb₂O₅) can be used to promote direct amidation by activating the carbonyl group of the carboxylic acid. researchgate.net Enzymatic methods, utilizing amide bond synthetases, also present a pathway for forming amides under milder conditions. nih.gov The presence of the amino group on the benzene (B151609) ring could potentially interfere with the reaction, necessitating the use of protecting groups in some synthetic strategies.

Coupling Agent/Method Description
Carbodiimides (DCC, EDC)Forms a highly reactive O-acylisourea intermediate.
Nb₂O₅ CatalystA reusable Lewis acid catalyst that activates the carboxylic acid. researchgate.net
Acyl Chloride IntermediateThe carboxylic acid is converted to an acyl chloride, which then reacts with an amine.
Enzymatic SynthesisUtilizes enzymes like amide synthetases for amide bond formation. nih.gov

This table summarizes common methods for the synthesis of amides from carboxylic acids.

Aromatic carboxylic acids are generally stable and resistant to decarboxylation. The removal of the carboxyl group as carbon dioxide typically requires harsh conditions, such as very high temperatures. Studies on structurally similar compounds, like 3,4-diaminobenzoic acid, have shown that decarboxylation can occur in high-temperature water (HTW). uni-konstanz.deresearchgate.net The rate of this reaction is highly dependent on the temperature, with higher temperatures favoring decarboxylation. uni-konstanz.deresearchgate.net

The mechanism for thermal decarboxylation in aqueous media may involve proton transfer from the carboxylic acid group, potentially mediated by water molecules. uni-konstanz.de The electronic nature of the substituents on the ring can influence the stability of the intermediate formed upon CO₂ loss. For this compound, significant energy input would be required to overcome the stability of the aromatic system and induce decarboxylation.

Condition Effect on Decarboxylation Reference
High Temperature (e.g., >200 °C)Significantly increases the rate of decarboxylation. uni-konstanz.deresearchgate.net
Aqueous Solvent (HTW)Can facilitate the reaction, possibly by mediating proton transfer. uni-konstanz.de
Reaction TimeLonger exposure to high temperatures increases the yield of the decarboxylated product. uni-konstanz.deresearchgate.net

This table outlines factors influencing the decarboxylation of aromatic carboxylic acids based on studies of analogous compounds.

Amino Functional Group Transformations

The primary aromatic amino group (-NH₂) is a versatile functional group that can undergo transformations such as diazotization, which opens pathways to a wide range of derivatives through subsequent coupling or substitution reactions.

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂). dtic.mil Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. dtic.mil

The resulting aryldiazonium salt is a potent electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. wikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. wikipedia.org The reaction is pH-sensitive; coupling to phenols is generally carried out under mildly alkaline conditions, while coupling to anilines is performed in a slightly acidic medium. libretexts.org The products are highly colored azo compounds, which form the basis of many synthetic dyes. libretexts.orgunb.ca

Coupling Partner Product Type Typical pH Condition
Phenol (B47542)Hydroxyazo CompoundMildly Alkaline
Aniline (B41778)Aminoazo CompoundMildly Acidic
β-NaphtholAzo Dye (Intense Color)Mildly Alkaline wikipedia.org
N,N-DimethylanilineAzo DyeMildly Acidic

This table provides examples of coupling partners for azo coupling reactions with aryldiazonium salts.

While the amino group itself is a poor leaving group for nucleophilic aromatic substitution, its conversion to a diazonium group (-N₂⁺) transforms it into an excellent leaving group (molecular nitrogen, N₂). This allows for a variety of nucleophilic substitution reactions where the diazonium group is replaced by another atom or group.

These transformations are known as Sandmeyer reactions when catalyzed by copper(I) salts. libretexts.org For example, reacting the diazonium salt of this compound with copper(I) chloride, copper(I) bromide, or copper(I) cyanide allows for the introduction of -Cl, -Br, or -CN groups, respectively, onto the aromatic ring. libretexts.orgresearchgate.net The introduction of a fluorine atom can be achieved via the Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt. libretexts.org These reactions provide a powerful synthetic route to a wide array of substituted benzoic acid derivatives that are not easily accessible by other means.

Reaction Name Reagent(s) Group Introduced
Sandmeyer ReactionCuCl / HCl-Cl
Sandmeyer ReactionCuBr / HBr-Br
Sandmeyer ReactionCuCN / KCN-CN
Schiemann Reaction1. HBF₄ 2. Heat-F
Substitution with IodideKI-I
HydrolysisH₂O, Heat-OH

This table summarizes key nucleophilic substitution reactions of aryldiazonium salts.

Reductive and Oxidative Transformations of the Amine

The primary amino group (-NH₂) on the aromatic ring is a key site for chemical transformations, particularly oxidation and diazotization.

Oxidative Transformations: The amino group of this compound is susceptible to oxidation. Aromatic amines, in general, can be oxidized to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidizing agent and reaction conditions. openaccessjournals.com For instance, strong oxidizing agents like potassium permanganate (B83412) can convert an amino group to a nitro group. openaccessjournals.com The presence of activating methoxy (B1213986) groups on the ring makes it particularly prone to oxidation. acs.org Milder oxidation might lead to the formation of colored polymeric products, a common reaction for aniline and its derivatives. researchgate.net

Diazotization: A characteristic and synthetically useful reaction of primary aromatic amines is diazotization. researchgate.net Treatment of this compound with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), would convert the amino group into a diazonium salt. chemedx.orgicrc.ac.ir This diazonium salt is a versatile intermediate. While stable at low temperatures, it can decompose upon warming to release nitrogen gas. chemedx.org More importantly, the diazonium group can be replaced by a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -I, -CN, -H) in Sandmeyer and related reactions, making it a pivotal transformation in aromatic chemistry. researchgate.net The diazonium salt can also act as an electrophile in coupling reactions with activated aromatic rings to form brightly colored azo compounds. nih.gov

The amine group is in its most reduced state, so it does not undergo further reduction under typical chemical conditions.

Methoxy Group Stability and Demethylation Reactions

The two methoxy (-OCH₃) groups are aryl methyl ethers. This type of ether bond is generally stable but can be cleaved under specific, harsh conditions. This cleavage, known as demethylation, results in the formation of a hydroxyl group (phenol).

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). tandfonline.comucalgary.caresearchgate.net

Mechanism with HBr: The reaction with HBr proceeds via protonation of the ether oxygen, making it a better leaving group. ucalgary.carsc.org The bromide ion (Br⁻), a good nucleophile, then attacks the methyl carbon in an Sɴ2 reaction, displacing a phenol. ucalgary.calibretexts.org The resulting phenol does not typically react further to form an aryl halide. libretexts.org Elevated temperatures are often required for this reaction. researchgate.net

Mechanism with BBr₃: Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers, often working at room temperature or below. mdma.chnih.gov The reaction is believed to proceed through a complex between the Lewis acidic boron and the ethereal oxygen. mdma.ch One equivalent of BBr₃ can potentially cleave up to three equivalents of an aryl methyl ether. nih.gov A final hydrolysis step is required to liberate the free phenol.

The presence of the carboxylic acid and amino groups on the same ring may require the use of excess demethylating agent to account for potential side reactions or complex formation. mdma.ch

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of this compound

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino (-NH₂) and methoxy (-OCH₃) groups. chemistrysteps.commasterorganicchemistry.com These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org The carboxylic acid group (-COOH), in contrast, is an electron-withdrawing and deactivating group. chadsprep.com

The directing effects of these substituents determine the position of substitution for an incoming electrophile.

-NH₂ group: Strongly activating, ortho-, para-director.

-OCH₃ groups: Strongly activating, ortho-, para-directors. organicchemistrytutor.com

-COOH group: Deactivating, meta-director. masterorganicchemistry.com

When both activating and deactivating groups are present, the activating groups dictate the position of substitution. chemistrysteps.com In this molecule, the powerful activating effects of the amino and methoxy groups overwhelmingly control the regioselectivity. The substitution will occur at positions that are ortho or para to these activating groups.

The possible positions for electrophilic attack are C4 and C6.

Attack at C4: This position is ortho to the C3-methoxy group and para to the C5-amino group.

Attack at C6: This position is ortho to the C5-amino group and ortho to the C2-methoxy group.

Both positions are strongly activated. The final product distribution would likely be a mixture, with the precise ratio influenced by steric hindrance from the adjacent substituents and the size of the incoming electrophile. uomustansiriyah.edu.iqlibretexts.orgnih.gov Larger electrophiles would favor the less hindered C4 position.

Table 1: Directing Effects of Substituents on the Benzene Ring
SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₃C2ActivatingOrtho, Para
-OCH₃C3ActivatingOrtho, Para
-COOHC1DeactivatingMeta
-NH₂C5Strongly ActivatingOrtho, Para

Nucleophilic Aromatic Substitution (SɴAr): Nucleophilic aromatic substitution on this molecule is highly unlikely under standard conditions. chemistrysteps.com SɴAr reactions require the aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). total-synthesis.comwikipedia.orglibretexts.org The ring of this compound is electron-rich due to the powerful donating effects of the amino and methoxy groups, making it inherently resistant to attack by nucleophiles. total-synthesis.comfiveable.me

Chelation and Complexation Chemistry of this compound

This compound possesses multiple functional groups capable of coordinating with metal ions, suggesting potential for chelation and complex formation. The primary coordination sites are the oxygen atoms of the carboxylate group, the oxygen atoms of the methoxy groups, and the nitrogen atom of the amino group.

The carboxylate group (-COO⁻) formed upon deprotonation is a common ligand for metal ions and can coordinate in several ways, including monodentate, bidentate chelating, or bridging modes. mdpi.com The presence of an adjacent methoxy group at the C2 position could allow for the formation of a stable five-membered chelate ring involving the carboxylate oxygen and the methoxy oxygen. Similarly, the amino group at the C5 position, while more distant, could also participate in coordination, potentially leading to larger chelate rings or bridging between metal centers.

Studies on related molecules, such as aminobenzoic acids and methoxybenzoic acids, have demonstrated their ability to form stable complexes with a variety of metal ions. nih.govmdpi.comresearchgate.net For example, para-aminobenzoic acid (PABA) derivatives are known to form chelate complexes with metals like Co(II), Ni(II), and Ag(I). nih.gov Similarly, dimethoxybenzoic acid anions have been shown to form complexes with Cu(II), Co(II), La(III), and Nd(III), where the carboxylate group acts as a monodentate, bidentate, or tridentate ligand.

The specific coordination mode of this compound would depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction pH, which influences the protonation state of the carboxylic acid and amino groups.

Table 2: Potential Metal Coordination Sites
Functional GroupPotential Donor Atom(s)Possible Coordination Mode
Carboxylic Acid (-COOH)Oxygen (O)Monodentate, Bidentate (Chelating/Bridging)
Methoxy (-OCH₃)Oxygen (O)Monodentate, Chelating (with adjacent carboxylate)
Amino (-NH₂)Nitrogen (N)Monodentate

Derivatization Strategies and Analogue Synthesis of 5 Amino 2,3 Dimethoxybenzoic Acid

Synthesis of Substituted Benzoic Acid Derivatives from 5-Amino-2,3-dimethoxybenzoic Acid

The aromatic ring and the amino group of this compound are amenable to a variety of substitution reactions, enabling the synthesis of a wide array of derivatives.

The introduction of halogen atoms onto the benzene (B151609) ring of this compound can significantly alter its chemical properties and potential applications. Electrophilic aromatic halogenation is a common method for achieving this. The directing effects of the existing substituents—the amino group (strongly activating and ortho-, para-directing) and the methoxy (B1213986) groups (activating and ortho-, para-directing)—play a crucial role in determining the position of halogenation.

Given the substitution pattern, the positions ortho and para to the amino group are highly activated. The position para to the amino group is already substituted with a methoxy group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group (C4 and C6). The steric hindrance from the adjacent methoxy group at C2 might influence the regioselectivity between the C4 and C6 positions.

Common halogenating agents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination can be employed. The reaction conditions, including the choice of solvent and temperature, can be optimized to control the degree of halogenation. For instance, studies on the bromination of similarly substituted aromatic compounds, such as the 2,3-dimethylnaphthazarin core, demonstrate the feasibility of controlled halogenation. nih.gov

The synthesis of sulfonylated derivatives, particularly 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid, introduces a sulfonamide group, which is a key pharmacophore in many therapeutic agents. The synthesis of this specific derivative can be approached through a multi-step sequence.

A plausible synthetic route involves the chlorosulfonylation of a protected form of this compound, followed by amination. For instance, the amino group can be first protected as an acetamide (B32628) to prevent side reactions. The resulting N-acetyl-5-amino-2,3-dimethoxybenzoic acid can then be treated with chlorosulfonic acid. This electrophilic substitution would likely be directed to the position para to the acetylamino group, which is the C5 position. Subsequent reaction of the resulting sulfonyl chloride with ammonia (B1221849) would then yield the desired 5-(aminosulfonyl) derivative. A similar strategy has been reported for the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, where a 2-methoxy-4-acetaminomethyl benzoate (B1203000) is subjected to chlorosulfonylation. google.com The existence of 5-(Aminosulfonyl)-2,3-dimethoxybenzoic acid is confirmed by its commercial availability (CAS Number: 66644-80-2). nih.gov

Derivative CAS Number Molecular Formula Molecular Weight
5-(Aminosulfonyl)-2,3-dimethoxybenzoic Acid66644-80-2C9H11NO6S261.25 g/mol

The amino group of this compound is a primary site for alkylation and acylation reactions. These modifications can modulate the basicity and nucleophilicity of the nitrogen atom and introduce a variety of functional groups.

N-Alkylation: The amino group can be alkylated using various alkylating agents such as alkyl halides or sulfates. The industrial production of N,N-dimethylaniline often utilizes methanol (B129727) as an N-alkylation reagent in the presence of a catalyst, which could be a viable approach for the methylation of the amino group in the target molecule. alfa-chemistry.com Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

N-Acylation: Acylation of the amino group is readily achieved using acyl chlorides or anhydrides. For example, the reaction of 3,5-dimethoxyaniline (B133145) with acetic anhydride (B1165640) proceeds efficiently to yield the corresponding acetamide. This reaction can be applied to this compound to produce N-acylated derivatives. The carboxyl group may need to be protected as an ester to prevent intramolecular reactions.

Reaction Type Reagents Product Type
N-AlkylationAlkyl halides, Methanol with catalystN-Alkylamino or N,N-Dialkylamino benzoic acid derivatives
N-AcylationAcyl chlorides, AnhydridesN-Acylamino benzoic acid derivatives

Formation of Macrocyclic and Polymeric Architectures Incorporating this compound Moieties

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an excellent monomer for the synthesis of macrocycles and polymers.

Macrocycles: Macrocyclic structures can be synthesized through intramolecular cyclization of precursors derived from this compound or through intermolecular condensation of multiple monomer units. The synthesis of macrocycles from aromatic amino acid oligomers has been demonstrated, where folding-assisted preorganization facilitates efficient cyclization. acs.org Similarly, macrocycles containing linked amino acid mimetics have been prepared, highlighting the versatility of amino acid-based building blocks in constructing complex architectures. nih.govtcu.edunih.gov By linking two or more molecules of this compound through their amino and carboxyl groups, often with the aid of a template or through high-dilution techniques to favor intramolecular reactions, novel macrocyclic compounds can be accessed.

Polymers: The condensation of the amino group of one monomer with the carboxylic acid group of another leads to the formation of polyamides. Aromatic polyamides, or aramids, are known for their high thermal stability and mechanical strength. The polymerization of aminobenzoic acids, such as p-aminobenzoic acid, has been extensively studied to produce high-performance polymers. google.comgoogle.com By analogy, the polymerization of this compound would be expected to yield a polyamide with the repeating unit incorporating the dimethoxy-substituted benzene ring. The presence of the methoxy groups could influence the solubility and processing characteristics of the resulting polymer. Polyamides derived from amino acids have also been explored as biodegradable materials. nih.gov

Conjugation Chemistry of this compound

The reactive amino group of this compound is a key handle for conjugation to other molecules, including chromophores for spectroscopic applications.

Azo dyes are a large class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore. The synthesis of azo dyes from this compound can be achieved through a two-step process: diazotization followed by azo coupling. unb.canih.gov

Diazotization: The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.orgslideshare.net The resulting diazonium salt is an electrophile.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.org The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound. The extended conjugation of the resulting molecule gives rise to its color. The synthesis of an azo dye from 2-methoxyaniline has been reported, demonstrating the feasibility of this reaction with methoxy-substituted anilines. impactfactor.orgresearchgate.net The specific color of the dye can be tuned by the choice of the coupling partner. These azo dye conjugates of this compound could find applications as pH indicators, colorimetric sensors, or in other spectroscopic studies. mdpi.comyoutube.com

Bioconjugation Approaches and Ligand Design for Research Tools

The functional groups present in this compound, namely the primary amine and the carboxylic acid, theoretically offer viable handles for bioconjugation. The amino group can be targeted for amide bond formation, reductive amination, or conversion to other functionalities suitable for click chemistry or other bioorthogonal reactions. Similarly, the carboxylic acid can be activated for coupling with amines on biomolecules.

However, a thorough review of scientific literature reveals a lack of specific studies detailing the use of this compound as a scaffold in ligand design for the development of research tools such as molecular probes or affinity resins. There are no published examples of this compound being conjugated to fluorophores, biotin, or other reporter molecules for biological applications. Consequently, no data tables detailing reaction conditions, yields, or the properties of such conjugates could be compiled.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, which would be of interest for applications in asymmetric catalysis or as chiral building blocks in medicinal chemistry, is another area where specific research is wanting. General methods for the stereoselective synthesis of amino acids and their derivatives are abundant in chemical literature. These include approaches such as the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Advanced Spectroscopic and Analytical Characterization of 5 Amino 2,3 Dimethoxybenzoic Acid and Its Derivatives

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 5-Amino-2,3-dimethoxybenzoic acid. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions and their fragments, detailed structural information can be obtained.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the presence of target compounds like this compound. In a typical LC-MS analysis, the compound is first separated from impurities on an HPLC column before being introduced into the mass spectrometer.

While specific experimental LC-MS data for this compound is not extensively available in published literature, general principles can be applied. For instance, in the analysis of similar substituted benzoic acids, a reverse-phase C18 column is often used with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a modifier like formic acid to improve ionization. vu.edu.aumdpi.com The mass spectrometer can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]+ would be expected at a mass-to-charge ratio (m/z) of 198.07608. uni.lu

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). For this compound, characteristic losses of methyl groups (CH₃) from the methoxy (B1213986) substituents would also be anticipated.

A study on various benzoic acid derivatives in seaweed biostimulants utilized HPLC-ESI-MS/MS, demonstrating the successful separation and detection of compounds including dihydroxybenzoic acids and syringic acid. vu.edu.au This highlights the applicability of the technique for the analysis of substituted benzoic acids.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₁NO₄), the predicted monoisotopic mass is 197.0688 Da. uni.lu HRMS can confirm this exact mass, thereby verifying the molecular formula. PubChem provides a list of predicted collision cross-section (CCS) values for various adducts of this compound, which can be a useful parameter in advanced mass spectrometry studies for compound identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 198.07608 139.0
[M+Na]+ 220.05802 147.7
[M-H]- 196.06152 141.8
[M+NH4]+ 215.10262 157.6
[M+K]+ 236.03196 146.6
[M+H-H2O]+ 180.06606 133.3

Data sourced from PubChem. uni.lu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound from starting materials, byproducts, and other impurities.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The method's versatility allows for the separation of isomers and the quantification of impurities. A typical HPLC setup would involve a C18 reversed-phase column and a mobile phase of acetonitrile and water, with UV detection at a wavelength where the compound exhibits strong absorbance. nih.govnih.gov

The separation of isomers of aminobenzoic acid has been successfully demonstrated using a reversed-phase/cation-exchange column, achieving baseline separation within 10 minutes. sielc.com This indicates that a well-developed HPLC method would be highly effective for assessing the purity of this compound and separating it from its isomers, such as 2-Amino-4,5-dimethoxybenzoic acid. sigmaaldrich.com

Table 2: Exemplar HPLC Method Parameters for Aminobenzoic Acid Isomer Separation

Parameter Condition
Column Primesep 100 (reversed-phase/cation-exchange)
Mobile Phase Acetonitrile and water with acidic modifier
Detection UV
Run Time < 10 minutes

Based on methodology for aminobenzoic acid isomers. sielc.com

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would offer a more rapid and efficient means of purity determination and analysis compared to traditional HPLC.

While specific UPLC methods for this compound are not readily found in the literature, the principles of method development would be similar to HPLC, involving the optimization of mobile phase composition, flow rate, and column temperature to achieve the desired separation.

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

Although a specific crystal structure for this compound is not publicly available, studies on similar benzoic acid derivatives provide insight into the expected structural features. Benzoic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. psu.edu The substituents on the benzene (B151609) ring will influence the crystal packing and may participate in other intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic structure of organic molecules like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup, particularly the nature of its chromophores and the types of electronic transitions possible.

The chromophore in this compound is the substituted benzene ring. The electronic transitions are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π electrons are located in the delocalized aromatic system, while the non-bonding (n) electrons are found in the lone pairs of the oxygen atoms in the carboxyl and methoxy groups, and the nitrogen atom in the amino group.

The benzene ring itself exhibits characteristic π → π* transitions. However, the substituents—a carboxyl group (-COOH), two methoxy groups (-OCH₃), and an amino group (-NH₂)—profoundly influence the UV-Vis spectrum. The amino and methoxy groups are powerful auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. Both -NH₂ and -OCH₃ are electron-donating groups that can extend the conjugation of the benzene ring through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The carboxyl group acts as an electron-withdrawing group.

Table 1: UV-Vis Spectral Data for 2,3-Dimethoxybenzoic Acid

Wavelength (λ)Log εSolvent/Conditions
211 nm4.25Acidic Methanol (B129727)
244 nm3.75Acidic Methanol
294 nm3.54Acidic Methanol
Data sourced from the NIST Chemistry WebBook for 2,3-Dimethoxybenzoic acid. nist.gov

The spectrum of 2,3-dimethoxybenzoic acid shows distinct absorption bands. The introduction of the amino group to form this compound would likely shift the 294 nm band to a longer wavelength, potentially into the visible region, due to the enhanced delocalization of electrons across the aromatic system.

Studies on other substituted benzoic acids support this interpretation. For instance, the UV absorption spectra of various monosubstituted and disubstituted benzoic acids have been extensively studied, revealing clear patterns related to the electronic nature of the substituents. Benzoic acid itself has primary absorption bands around 230 nm and 270-280 nm. aist.go.jpsigmaaldrich.com Electron-donating groups, such as the amino group, are known to shift these bands to higher wavelengths. For example, para-aminobenzoic acid (PABA) shows a maximum absorption between 280 nm and 290 nm depending on the solvent, which is a significant shift compared to unsubstituted benzoic acid. This is attributed to the charge-transfer transition from the amino group to the carboxyl group through the benzene ring.

Therefore, the UV-Vis spectrum of this compound is predicted to be characterized by intense π → π* transitions, significantly red-shifted by the combined electron-donating effects of the two methoxy groups and the amino group, which work in concert to increase the energy of the highest occupied molecular orbital (HOMO) and decrease the HOMO-LUMO energy gap.

Computational Chemistry and Theoretical Investigations of 5 Amino 2,3 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing information about electron distribution, optimized 3D structure, and thermodynamic stability.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a widely used quantum computational method that calculates the electronic structure of a molecule based on its electron density. The accuracy of DFT calculations depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ), which approximates the distribution of electrons around the atoms.

A comprehensive search of scientific literature did not yield any studies that have applied specific DFT functionals and basis sets to determine the optimized geometry or electronic properties of 5-Amino-2,3-dimethoxybenzoic acid. Therefore, no data on its computed bond lengths, bond angles, dihedral angles, or electronic energy is available.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic and structural information.

There are no published studies employing ab initio methods to perform high-accuracy calculations on this compound. Consequently, high-level theoretical data on its energetic properties remains uncharacterized in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is valuable for exploring the different shapes (conformations) a molecule can adopt and for studying how it interacts with other molecules, such as solvents or biological macromolecules.

No specific molecular dynamics simulation studies have been published for this compound. As a result, there is no available data on its conformational landscape, flexibility, or its interaction patterns with other molecules from a simulation perspective.

Prediction of Spectroscopic Properties from First Principles (NMR, IR, UV-Vis)

Quantum chemistry software can predict various types of spectra from the computed electronic structure of a molecule. These theoretical spectra (NMR, IR, UV-Vis) can be compared with experimental data to confirm the molecule's structure and assign spectral features.

There are no published research articles that report the prediction of NMR chemical shifts, IR vibrational frequencies, or UV-Vis electronic transitions for this compound from first principles.

Molecular Docking Studies and Ligand-Target Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for modeling how a potential drug molecule might interact with its biological target.

A review of the literature found no molecular docking studies specifically investigating the binding of this compound to any biological target. Therefore, there is no theoretical data available on its potential ligand-target interactions.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure, reactivity, and various properties of molecules. A key component of such studies is often the NBO analysis, which provides a chemically intuitive picture of bonding and electron distribution. This analysis examines interactions between filled donor and empty acceptor orbitals, quantifying the extent of electron delocalization and its stabilizing effects. Furthermore, charge distribution studies, which calculate the partial atomic charges, are fundamental to understanding a molecule's electrostatic potential, intermolecular interactions, and reactive sites.

While theoretical investigations and NBO analyses have been performed on related benzoic acid derivatives, such as 2,3-dimethoxybenzoic acid and various aminobenzoic acids, the specific data for the 5-amino-2,3-dimethoxy substituted variant is not present in the accessible scientific domain. The precise arrangement of the amino and dimethoxy functional groups on the benzoic acid core will uniquely influence the electronic properties of This compound . The interplay of the electron-donating effects of the amino and methoxy (B1213986) groups with the electron-withdrawing carboxylic acid group would lead to a distinct pattern of charge delocalization and reactivity that can only be determined through a dedicated computational study.

Without such a study, providing detailed research findings, data tables on stabilization energies from hyperconjugative interactions, or specific atomic charge distributions for This compound is not possible. The generation of scientifically accurate and verifiable content for this specific topic is contingent on the future publication of relevant computational research.

No Published Research Found for Specific Applications of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research findings or detailed applications could be identified for the chemical compound This compound corresponding to the requested outline.

The investigation into the applications of this compound (CAS No. 128670-46-2) as a building block in organic synthesis and materials science research yielded no specific results for the following areas:

Applications of 5 Amino 2,3 Dimethoxybenzoic Acid As a Building Block in Organic Synthesis and Materials Science Research

Development of Functional Dyes and Pigments from 5-Amino-2,3-dimethoxybenzoic Acid Derivatives:While related aminobenzoic acid derivatives are sometimes used in dye synthesis, no information exists on the development of dyes or pigments derived from this compound.unb.cacolab.ws

Entries for this compound are limited to chemical vendor catalogs and compound databases, which provide basic structural and physical properties but lack information on its practical application or research use. bldpharm.comuni.lu Notably, the PubChemLite database entry for this compound explicitly states: "No literature data available for this compound." uni.lu

Therefore, it is not possible to provide a scientifically accurate article on the specified topics for this particular chemical compound based on the currently available information.

Exploration of Biological Activities and Biochemical Mechanisms of 5 Amino 2,3 Dimethoxybenzoic Acid in Research Settings

In Vitro Investigations of Anti-proliferative Effects and Cellular Mechanisms

Inhibition of Epidermal Growth Factor (EGF) Production in Cell Lines

There is currently no publicly available scientific literature or research data detailing studies on the inhibition of Epidermal Growth Factor (EGF) production in cell lines by 5-Amino-2,3-dimethoxybenzoic acid. While the broader class of substituted benzoic acids has been investigated for various biological activities, specific research into the effects of this compound on EGF signaling pathways has not been reported.

Research on Antimicrobial Properties and Efficacy against Model Microorganisms

A thorough search of scientific literature did not yield any studies focused on the antimicrobial properties of this compound. While derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their antibacterial and antifungal activities nih.govchitkara.edu.inscholarsresearchlibrary.com, and the antifungal properties of compounds like 3,5-dimethoxybenzoic acid have been noted chemsrc.commedchemexpress.com, no such data exists for this compound. Consequently, there is no information on its efficacy against model microorganisms such as bacteria or fungi, and no data tables of minimum inhibitory concentrations (MICs) can be provided.

Enzyme Inhibition Studies and Biochemical Pathway Modulation in Research Models

There is no available research on the enzyme inhibition properties of this compound. The potential for this compound to act as an inhibitor for specific enzymes or to modulate biochemical pathways has not been explored in published research. Studies on related compounds, such as derivatives of 3-amino-4,4-dimethyl lithocholic acid, have shown effects on enzymes like SHP1, but this cannot be extrapolated to the compound nih.govmdpi.com.

Receptor Binding Assays and Ligand-Protein Interaction Studies at a Molecular Level

No receptor binding assays or studies on the interaction between this compound and specific protein targets have been reported in the scientific literature. The affinity of this compound for any biological receptor is currently unknown, and as a result, no data on its potential as a ligand exists.

Investigation of Antioxidant Properties in Chemical and Biochemical Assays

Scientific investigations into the antioxidant properties of this compound have not been published. Standard chemical and biochemical assays to determine its capacity to scavenge free radicals or to prevent oxidative damage have not been reported for this specific compound.

Future Research Directions and Emerging Opportunities for 5 Amino 2,3 Dimethoxybenzoic Acid

Exploration of Novel Synthetic Methodologies and Process Intensification

The advancement of organic synthesis is pivotal for the efficient and scalable production of 5-Amino-2,3-dimethoxybenzoic acid. Future research is expected to move beyond traditional multi-step synthetic sequences, which often involve harsh conditions and generate significant waste.

Novel Synthetic Routes: Researchers are anticipated to explore novel catalytic systems, such as transition-metal-catalyzed C-H activation and amination reactions, to construct the core structure more directly and efficiently. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents a significant goal. For instance, a potential strategy could involve the direct amination and carboxylation of a 1,2,3-trimethoxybenzene (B147658) precursor, thereby streamlining the synthesis. Inspiration may be drawn from novel methods developed for other amino acids, which utilize innovative C-C cross-coupling strategies to create complex structures with high levels of control liverpool.ac.uk.

Process Intensification: A key trend in modern chemical manufacturing is process intensification, which aims to make chemical processes safer, more efficient, and more sustainable. For the synthesis of this compound, this involves shifting from conventional batch reactors to continuous flow chemistry systems. cetjournal.it Flow reactors offer superior heat and mass transfer, enabling highly exothermic reactions to be controlled with greater precision and safety. cetjournal.it This shift can lead to reduced reaction times, minimized solvent usage, and higher product purity, aligning with the principles of green chemistry. cetjournal.it

Research Focus Objective Potential Impact
C-H FunctionalizationDirect introduction of amino and carboxyl groups onto the aromatic ring.Reduced step count, higher atom economy.
BiocatalysisUse of engineered enzymes for selective synthesis.Milder reaction conditions, high stereoselectivity.
Flow ChemistryTransition from batch to continuous manufacturing.Improved safety, efficiency, and scalability. cetjournal.it
One-Pot SynthesesCombining multiple reaction steps into a single operation.Reduced waste, lower operational costs.

Rational Design of Advanced Derivatives with Tuned Physicochemical and Biological Properties

The intrinsic structure of this compound serves as a promising starting point for the rational design of new molecules with tailored properties. By systematically modifying its functional groups, researchers can fine-tune its characteristics for specific applications, particularly in medicinal chemistry and materials science.

The bifunctional nature of similar amino acid derivatives allows them to be used as versatile building blocks in the synthesis of complex molecules, including various heterocyclic compounds that are foundational to many biologically active agents. biosynth.com The presence and position of methoxy (B1213986) groups can significantly influence the biological activity and bioavailability of compounds. nih.gov For example, methoxylated derivatives of cinnamic acid are known to exhibit a range of bioactivities, including antimicrobial, antidiabetic, and anticancer properties. nih.gov

Future research will likely involve:

Amide and Ester Formation: The carboxylic acid and amino groups are ideal handles for creating libraries of amide and ester derivatives. This can alter the molecule's lipophilicity, solubility, and ability to interact with biological targets.

Heterocycle Synthesis: The compound can serve as a key precursor for constructing diverse heterocyclic systems, such as quinazolinones or benzodiazepines, which are prevalent scaffolds in many pharmaceuticals.

Substitution on the Aromatic Ring: Introducing additional substituents onto the benzene (B151609) ring can further modulate the electronic properties and steric profile of the molecule, potentially enhancing its biological efficacy or material function.

Derivative Class Modification Site Target Property Potential Application
Amides/PeptidesAmino and Carboxyl groupsBiological activity, cell permeabilityTherapeutics, drug delivery
EstersCarboxyl groupSolubility, bioavailabilityProdrugs, functional materials
HeterocyclesAmino and Carboxyl groupsReceptor binding, enzyme inhibitionPharmaceuticals, agrochemicals biosynth.com
Substituted AromaticsBenzene ringElectronic properties, target specificityAdvanced materials, molecular probes

Application in Emerging Areas of Chemical Biology and Nanoscience Research

The unique structural features of this compound make it an attractive candidate for pioneering applications in the interdisciplinary fields of chemical biology and nanoscience.

Chemical Biology: In chemical biology, molecules are used as tools to study and manipulate biological systems. This compound can be employed as an unnatural amino acid for incorporation into peptides. This can create peptides with novel secondary structures, enhanced stability against enzymatic degradation, and unique biological activities. These modified peptides could be used as research probes to investigate protein-protein interactions or as potential therapeutic agents.

Nanoscience: In the realm of nanoscience, the functional groups of this compound can act as anchoring points to functionalize the surfaces of nanomaterials, such as gold nanoparticles or quantum dots. This process of surface modification is crucial for creating stable and biocompatible nanomaterials. For instance, similar amino-functionalized molecules have been used to create self-assembled monolayers (SAMs) on gold surfaces for applications in nanophotonics and advanced sensors. nih.gov Derivatives of this compound could be used to impart specific functionalities to nanoparticles, enabling their use in targeted drug delivery, bio-imaging, or as components in nanoelectronic devices. nih.gov

Advanced Computational-Experimental Research Synergies and Machine Learning Applications

The integration of computational modeling with experimental synthesis and testing is revolutionizing chemical research. This synergy allows for the rapid and cost-effective exploration of new chemical entities and accelerates the discovery process.

Computational Modeling: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the structural, electronic, and spectroscopic properties of this compound and its potential derivatives before they are synthesized in the lab. nih.gov Molecular docking simulations can be employed to screen virtual libraries of these derivatives against the active sites of specific enzymes or receptors, identifying promising candidates for therapeutic applications. nih.govresearchgate.net This in silico screening significantly narrows down the number of compounds that need to be synthesized and tested, saving time and resources.

Machine Learning: Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in drug discovery and materials science. nih.govsemanticscholar.org By training ML models on existing data from related compounds, researchers can develop algorithms that predict the properties and biological activities of novel this compound derivatives. nih.gov These models can identify complex structure-activity relationships that may not be apparent to human researchers, guiding the design of molecules with optimized characteristics. nih.govsemanticscholar.org

Methodology Application Area Expected Outcome
Density Functional Theory (DFT)Molecular property predictionAccurate calculation of electronic structure and reactivity. nih.gov
Molecular DockingVirtual screeningIdentification of potential drug candidates and their binding modes. researchgate.net
Molecular Dynamics (MD)System stability analysisSimulation of ligand-protein interactions over time.
Machine Learning (ML)Predictive modelingHigh-throughput prediction of activity and toxicity profiles. nih.govsemanticscholar.org

Sustainable Synthesis and Environmental Impact Research for this compound

In an era of increasing environmental awareness, the development of sustainable and green synthetic methods is a paramount goal for the chemical industry. Future research on this compound will undoubtedly focus on minimizing its environmental footprint.

A promising avenue is the exploration of biosynthetic pathways. mdpi.com Many aromatic compounds in nature are synthesized via the shikimate pathway in microorganisms. mdpi.com By harnessing the tools of metabolic engineering and synthetic biology, it may be possible to engineer microbes like E. coli or yeast to produce this compound or its key precursors from simple, renewable feedstocks such as glucose. mdpi.com This biological approach would operate under mild, aqueous conditions, avoiding the use of toxic reagents and petroleum-based starting materials that are common in traditional chemical synthesis. mdpi.com

Development of this compound-Based Chemosensors and Diagnostic Probes

The development of sensitive and selective chemosensors for detecting specific ions and molecules is a vibrant area of research with significant implications for environmental monitoring, medical diagnostics, and industrial process control. The this compound scaffold is well-suited for the design of such sensors.

Future work could involve synthesizing a series of this compound derivatives and screening them for selective sensing capabilities. This could lead to the creation of novel, low-cost, and effective probes for a wide range of analytical applications.

Q & A

Basic: What are the recommended synthetic routes for 5-Amino-2,3-dimethoxybenzoic acid?

Methodological Answer:
A plausible synthesis involves bromination of 2,3-dimethoxybenzoic acid followed by amination. For example, bromination at the 5-position can be achieved using Br₂ in acetic acid or HBr-HOAc under controlled conditions, as seen in analogous brominated dimethoxybenzoic acid derivatives . Subsequent amination via catalytic hydrogenation (e.g., Pd/C, H₂) or Ullmann-type coupling with ammonia/amines can introduce the amino group. Purification typically involves recrystallization from ethanol/water or column chromatography. Confirm intermediates using HPLC and 1^1H/13^13C NMR to track regioselectivity and avoid side products like dehalogenated or over-brominated species .

Advanced: How do competing demethylation and halogenation reactions affect synthetic yield?

Methodological Answer:
Demethylation of methoxy groups can occur under acidic conditions (e.g., HBr-HOAc), competing with bromination. To minimize this:

  • Optimize reaction temperature (e.g., 40–60°C for bromination vs. >80°C for demethylation).
  • Use stoichiometric control: Excess Br₂ (1.2–1.5 equiv) favors halogenation, while lower equivalents promote demethylation .
  • Monitor via TLC or LC-MS to identify competing pathways. Post-reaction, employ quenching with Na₂S₂O₃ to halt side reactions. For structural confirmation, compare 1^1H NMR chemical shifts of methoxy (~3.8–4.0 ppm) and phenolic -OH groups (~5–6 ppm) if demethylation occurs .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and carboxylic acid protons (broad ~12–14 ppm). For amino groups, DMSO-d₆ may show -NH₂ protons at δ ~5–6 ppm.
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680 cm⁻¹) and amino group (N-H ~3300–3500 cm⁻¹).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure determination. Ensure high-purity crystals via slow evaporation in ethanol/water mixtures .
  • Elemental Analysis : Validate C, H, N, O composition (±0.3% tolerance).

Advanced: How can computational chemistry predict the reactivity of this compound in enzyme-binding studies?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G*) can model electronic properties:

  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. The amino group’s lone pair (HOMO) may facilitate interactions with enzyme active sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA-AT, leveraging structural analogs (e.g., 5-amino-2-fluorocyclohexenecarboxylic acid) as templates .
  • Mechanistic Studies : Investigate tautomerization or proton transfer using potential energy surface scans. Compare with experimental kinetics (e.g., stopped-flow spectroscopy) to validate computational predictions .

Advanced: How to resolve contradictory data in regioselective substitution reactions?

Methodological Answer:
Contradictions often arise from variable reaction conditions:

  • Controlled Bromination : Use directing group analysis. The 5-position is activated by electron-donating methoxy groups, but steric hindrance from the 2- and 3-methoxy groups may alter regioselectivity. Validate with NOESY NMR to confirm substituent positions .
  • Competitive Amination Pathways : If amination yields mixed products (e.g., para vs. ortho substitution), employ protecting groups (e.g., acetyl for -COOH) to direct reactivity.
  • Statistical Analysis : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) may favor SNAr mechanisms, while protic solvents (EtOH) promote radical pathways .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the amino group. Desiccate to avoid hygroscopic degradation.
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (similar to brominated analogs ).
  • Waste Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration or chemical disposal services.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.